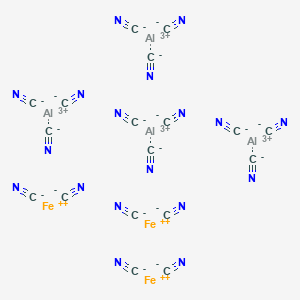
Aluminum ferrocyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum ferrocyanide is a coordination compound consisting of aluminum ions and ferrocyanide ions. It is part of a broader class of compounds known as metal ferrocyanides, which are known for their stability and unique chemical properties. These compounds are often used in various industrial and scientific applications due to their ability to form stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum ferrocyanide can be synthesized through the reaction of aluminum salts with potassium ferrocyanide. The typical reaction involves mixing an aqueous solution of aluminum chloride with potassium ferrocyanide under controlled conditions. The reaction is usually carried out at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods: In industrial settings, the production of this compound involves similar chemical reactions but on a larger scale. The reactants are mixed in large reactors, and the product is filtered, washed, and dried to obtain the final compound. The purity of the product is ensured through various purification steps, including recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum ferrocyanide undergoes several types of chemical reactions, including:
Oxidation: The ferrocyanide ion can be oxidized to ferricyanide under certain conditions.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: The aluminum ion in the compound can be substituted with other metal ions, leading to the formation of different metal ferrocyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate or nickel chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Ferricyanide complexes.
Reduction: Reduced forms of ferrocyanide.
Substitution: Various metal ferrocyanides depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Aluminum ferrocyanide has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Studied for its potential use in biological systems due to its stability and non-toxicity.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in water treatment processes to remove heavy metals and other contaminants.
Wirkmechanismus
The mechanism of action of aluminum ferrocyanide involves the formation of stable complexes with metal ions. The ferrocyanide ion acts as a ligand, binding to metal ions through its nitrogen atoms. This binding forms a stable coordination complex, which can then undergo various chemical reactions. The stability of these complexes is due to the strong interaction between the ferrocyanide ion and the metal ion.
Vergleich Mit ähnlichen Verbindungen
Iron ferrocyanide: Known for its use in pigments and as a precursor to Prussian blue.
Copper ferrocyanide: Used in electroplating and as a catalyst in chemical reactions.
Nickel ferrocyanide: Studied for its potential use in battery technology.
Uniqueness of Aluminum Ferrocyanide: this compound is unique due to its high stability and ability to form complexes with a wide range of metal ions. This makes it particularly useful in applications where stability and versatility are required. Additionally, its non-toxic nature makes it suitable for use in biological and medical applications.
Eigenschaften
CAS-Nummer |
15669-30-4 |
|---|---|
Molekularformel |
C18Al4Fe3N18 |
Molekulargewicht |
743.8 g/mol |
IUPAC-Name |
tetraaluminum;iron(2+);octadecacyanide |
InChI |
InChI=1S/18CN.4Al.3Fe/c18*1-2;;;;;;;/q18*-1;4*+3;3*+2 |
InChI-Schlüssel |
UGXDICPIVUWXLR-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Isomerische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















